molecular formula C13H16O3 B3058796 Methyl 4-isopropoxy-3-vinylbenzoate CAS No. 918870-83-4

Methyl 4-isopropoxy-3-vinylbenzoate

Cat. No.: B3058796
CAS No.: 918870-83-4
M. Wt: 220.26 g/mol
InChI Key: QTDIUPWSFYPEET-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxy-3-vinylbenzoate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an isopropoxy group and a vinyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 4-isopropoxy-3-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 4-isopropoxy-3-vinylbenzoate” is classified as a warning signal word. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-isopropoxy-3-vinylbenzaldehyde or 4-isopropoxy-3-vinylbenzoic acid.

    Reduction: Formation of 4-isopropoxy-3-vinylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-3-vinylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-3-vinylbenzoate
  • Methyl 4-ethoxy-3-vinylbenzoate
  • Methyl 4-propoxy-3-vinylbenzoate

Uniqueness

Methyl 4-isopropoxy-3-vinylbenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3-ethenyl-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-5-10-8-11(13(14)15-4)6-7-12(10)16-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDIUPWSFYPEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649025
Record name Methyl 3-ethenyl-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918870-83-4
Record name Methyl 3-ethenyl-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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